molecular formula C14H15N3O3S B5601781 N-benzyl-2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide

N-benzyl-2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B5601781
M. Wt: 305.35 g/mol
InChI Key: BROMSKILYLZSIG-UHFFFAOYSA-N
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Description

N-benzyl-2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C14H15N3O3S and its molecular weight is 305.35 g/mol. The purity is usually 95%.
The exact mass of the compound N-benzyl-2-[(4-methoxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide is 305.08341252 g/mol and the complexity rating of the compound is 456. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

The development of novel compounds derived from N-benzyl-2-[(4-methoxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide involves complex synthetic routes leading to heterocyclic compounds with potential therapeutic applications. For instance, the synthesis of novel benzodifuranyl derivatives, thiazolopyrimidines, and oxadiazepines from visnaginone and khellinone has been reported, highlighting the compounds' anti-inflammatory and analgesic properties due to their COX-2 selectivity and inhibitory activities (A. Abu‐Hashem et al., 2020). Additionally, the crystal structures of related 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides have been analyzed, revealing their folded conformation and intramolecular hydrogen bonding, which could inform the design of drugs with improved efficacy and specificity (S. Subasri et al., 2016).

Biological Activities and Potential Therapeutic Applications

Research into the biological activities of derivatives of N-benzyl-2-[(4-methoxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide has uncovered their significant potential as antimicrobial and antitumor agents. For example, novel thienopyrimidine derivatives have demonstrated antibacterial potency against several pathogenic bacteria, with certain compounds exhibiting minimum inhibitory concentrations (MICs) comparable to established antibiotics (Nagaraju Kerru et al., 2019). Moreover, the synthesis of classical and nonclassical antifolates based on this scaffold has yielded compounds with potent inhibitory activity against dihydrofolate reductase (DHFR), a key enzyme in the folate pathway critical to cell division and cancer growth, suggesting their utility in cancer chemotherapy (A. Gangjee et al., 2007).

Mechanism of Action

If the compound has biological activity, the mechanism of action would involve understanding how the compound interacts with biological systems or targets to exert its effects .

Safety and Hazards

This involves understanding the potential risks associated with handling and using the compound. It includes toxicity information, safety precautions, disposal methods, etc .

Future Directions

This involves speculating on potential future research directions. It could include potential applications, modifications to improve the compound’s properties, or new reactions it could be used in .

Properties

IUPAC Name

N-benzyl-2-[(4-methoxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c1-20-13-7-11(18)16-14(17-13)21-9-12(19)15-8-10-5-3-2-4-6-10/h2-7H,8-9H2,1H3,(H,15,19)(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BROMSKILYLZSIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)NC(=N1)SCC(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.